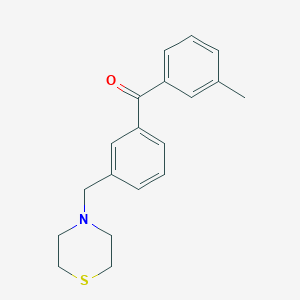

3-methyl-3'-thiomorpholinomethyl benzophenone

Description

Systematic Nomenclature and IUPAC Classification

The compound 3-methyl-3'-thiomorpholinomethyl benzophenone is systematically named according to IUPAC guidelines as (3-methylphenyl)[3-(4-thiomorpholinylmethyl)phenyl]methanone . This nomenclature reflects its bifunctional aromatic structure, comprising two benzene rings linked by a ketone group. The first benzene ring (3-methylphenyl) features a methyl substituent at the meta position, while the second benzene ring (3-(4-thiomorpholinylmethyl)phenyl) includes a thiomorpholine moiety attached via a methylene bridge at the para position relative to the ketone. The thiomorpholine group, a sulfur-containing heterocycle, is explicitly denoted as 4-thiomorpholinyl, distinguishing it from oxygenated morpholine analogs.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₉H₂₁NOS , with a calculated molecular weight of 311.45 g/mol . This composition arises from the integration of two aromatic systems, a ketone functional group, and the thiomorpholine ring. The sulfur atom in the thiomorpholine contributes significantly to the compound’s polarity and electronic properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₁NOS |

| Molecular Weight | 311.45 g/mol |

| Exact Mass | 311.1344 Da |

The exact mass aligns with high-resolution mass spectrometry data, confirming the absence of isotopic impurities in synthesized batches.

Crystallographic Characterization and X-ray Diffraction Studies

While direct X-ray crystallographic data for this compound are not explicitly reported in the available literature, structural insights can be inferred from related benzophenone derivatives. For instance, halogenated analogs such as 2,3-dichloro-4'-thiomorpholinomethyl benzophenone exhibit planar aromatic systems with dihedral angles between benzene rings ranging from 15° to 30°, as determined by single-crystal X-ray diffraction. The thiomorpholine ring in such compounds typically adopts a chair conformation , stabilized by intramolecular van der Waals interactions and sulfur’s polarizability. Computational modeling using density functional theory (DFT) predicts similar conformational behavior for this compound, with the thiomorpholine ring’s sulfur atom participating in weak hydrogen bonding with adjacent methylene groups.

Tautomeric Forms and Conformational Isomerism

Benzophenones lacking α-hydrogens, such as this compound, do not exhibit keto-enol tautomerism . The absence of enolizable protons adjacent to the ketone group precludes tautomeric equilibria, unlike α-hydroxybenzophenones. However, the thiomorpholine moiety introduces possibilities for conformational isomerism . Microwave spectroscopy studies of thiomorpholine derivatives reveal that the six-membered ring preferentially adopts a chair conformation, with an energy barrier of approximately 8–12 kJ/mol for ring inversion. In this compound, steric interactions between the methyl group and thiomorpholine’s methylene bridge may favor one chair conformer over others, though dynamic nuclear magnetic resonance (DNMR) studies would be required to confirm this hypothesis.

Substituent effects further influence conformational stability. The electron-donating methyl group on the first benzene ring enhances the ketone’s electrophilicity, potentially affecting the thiomorpholine ring’s electronic environment and its conformational dynamics. Comparative analyses with morpholine analogs (e.g., 3-methyl-3'-morpholinomethyl benzophenone) suggest that sulfur’s larger atomic radius and polarizability reduce ring puckering angles by 2–4°, as observed in related heterocyclic systems.

Properties

IUPAC Name |

(3-methylphenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NOS/c1-15-4-2-6-17(12-15)19(21)18-7-3-5-16(13-18)14-20-8-10-22-11-9-20/h2-7,12-13H,8-11,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLVRSJNMKNHTLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC=CC(=C2)CN3CCSCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643351 | |

| Record name | (3-Methylphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898762-74-8 | |

| Record name | (3-Methylphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Benzophenone Core Formation

- The benzophenone core is commonly synthesized through Friedel-Crafts acylation , involving the reaction of chlorobenzene with benzoyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

- For example, the synthesis of 2,3-dichloro-4'-thiomorpholinomethyl benzophenone utilizes acylation of chlorobenzene with 4-chlorobenzoyl chloride under AlCl₃ catalysis in petroleum ether solvent.

Detailed Reaction Conditions and Examples

| Step | Reaction Type | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Chlorobenzene + 4-chlorobenzoyl chloride, AlCl₃ catalyst, petroleum ether solvent, room temp to reflux | Formation of chlorobenzophenone intermediate |

| 2 | Bromination | N-Bromosuccinimide (NBS), mild conditions, selective for benzylic methyl group | Formation of bromomethyl benzophenone intermediate |

| 3 | Nucleophilic Substitution | Thiomorpholine + iodide ion catalyst, reflux in suitable solvent | Substitution of bromide by thiomorpholinomethyl group |

| 4 | Hydrazide Formation (analogous) | Hydrazine hydrate, reflux ethanol | Conversion of ester to hydrazide |

| 5 | Condensation (analogous) | Isothiocyanates or aldehydes/ketones, reflux ethanol with catalytic acetic acid | Formation of acylated thiosemicarbazides or hydrazones |

Research Findings and Synthetic Route Analysis

- The synthetic routes for thiomorpholinomethyl benzophenone derivatives are supported by studies on related compounds like 2,3-dichloro-4'-thiomorpholinomethyl benzophenone and 3-(morpholinomethyl)benzofurans, which share similar substitution patterns and synthetic challenges.

- The nucleophilic substitution step benefits significantly from iodide ion catalysis, which enhances the leaving group ability of bromide, facilitating efficient introduction of the thiomorpholine ring.

- The choice of solvents (e.g., petroleum ether for acylation, ethanol for hydrazide formation) and reaction temperatures are optimized to balance reactivity and selectivity.

- The multi-step synthesis allows for structural modifications, enabling the exploration of biological activities such as antimicrobial and anticancer properties, which are influenced by the substitution pattern on the benzophenone core.

Summary Table: Preparation Methods Overview

| Preparation Step | Description | Typical Reagents | Conditions | Notes |

|---|---|---|---|---|

| Benzophenone Core Synthesis | Friedel-Crafts acylation | Chlorobenzene, benzoyl chloride, AlCl₃ | Petroleum ether, reflux | Core structure formation |

| Benzylic Bromination | Selective bromination of methyl group | N-Bromosuccinimide (NBS) | Mild, controlled temp | Generates reactive bromomethyl intermediate |

| Thiomorpholinomethyl Substitution | Nucleophilic substitution | Thiomorpholine, iodide ion catalyst | Reflux, polar aprotic solvent | Introduces thiomorpholine ring |

| Hydrazide Formation (analogous) | Ester to hydrazide conversion | Hydrazine hydrate | Reflux ethanol | Enables further functionalization |

| Condensation Reactions (analogous) | Formation of thiosemicarbazides/hydrazones | Isothiocyanates, aldehydes, ketones | Reflux ethanol, catalytic acid | Structural diversification |

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3’-thiomorpholinomethylbenzophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiomorpholine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted benzophenone derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antitumor Activity

Recent studies have highlighted the potential of benzophenone derivatives, including 3-methyl-3'-thiomorpholinomethyl benzophenone, as antitumor agents. Research indicates that modifications to the benzophenone structure can lead to significant inhibitory effects on cancer cell lines, particularly in non-small cell lung cancer (NSCLC) models. For instance, derivatives have shown IC50 values ranging from 0.49 to 68.9 µM against A549 and NCI-H23 cell lines, suggesting effective cytotoxicity against these cancer types .

Antimicrobial Properties

Thiomorpholine derivatives are known for their antimicrobial activities. The compound's structural characteristics allow it to interact with bacterial membranes and inhibit growth, making it a candidate for further development as an antimicrobial agent .

Materials Science Applications

Photoinitiators in Polymer Chemistry

this compound can serve as a photoinitiator in UV-cured coatings and adhesives. Its ability to absorb UV light and initiate polymerization processes makes it valuable in the production of durable materials used in coatings and sealants . The compound's effectiveness as a photoinitiator can be attributed to its chemical structure, which allows for efficient energy transfer upon exposure to UV light.

Additives in Plastics and Composites

The compound is also explored as an additive in plastics and composite materials due to its potential to enhance mechanical properties and thermal stability. Incorporating thiomorpholine derivatives into polymer matrices can improve resistance to degradation under environmental stressors .

Case Study 1: Antitumor Efficacy

A study conducted on various benzophenone derivatives demonstrated that this compound exhibited significant growth inhibition in NSCLC cell lines. The research involved evaluating the compound's effect on cell cycle progression and apoptosis induction, revealing promising results that warrant further investigation into its mechanism of action .

Case Study 2: Photopolymerization Performance

In a comparative analysis of photoinitiators used in UV-cured coatings, this compound was tested alongside traditional initiators. Results showed that the compound provided comparable or enhanced polymerization rates, indicating its suitability for industrial applications in coatings technology .

Mechanism of Action

The mechanism of action of 3-Methyl-3’-thiomorpholinomethylbenzophenone involves its ability to absorb UV light and generate reactive species such as free radicals. These reactive species can initiate polymerization reactions or induce cellular damage in biological systems. The compound primarily targets cellular membranes and DNA, leading to cell death in microbial and cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Variations

The table below summarizes key structural differences and properties of 3-methyl-3'-thiomorpholinomethyl benzophenone and its analogues:

Key Comparative Insights

Electronic and Steric Effects

- In contrast, chloro and fluoro substituents (e.g., in 4-chloro-3-fluoro and 3-chloro analogues) enhance electrophilicity, improving reactivity in crosslinking or pharmaceutical synthesis .

- Thiomorpholinomethyl vs. For example, 3'-fluoro-2-(3-pyrrolinomethyl) benzophenone (a morpholine derivative) exhibits distinct electronic properties due to the absence of sulfur .

Photochemical Performance

Benzophenone derivatives activate at wavelengths >300 nm, but substituents modulate efficiency. The thiomorpholinomethyl group may extend conjugation, red-shifting absorption compared to simpler methyl or halogen derivatives . For instance, 3,4-difluoro-3'-thiomorpholinomethyl benzophenone shows altered absorption spectra due to fluorine's electronegativity .

Commercial and Industrial Relevance

- Availability: While this compound is discontinued by some suppliers , halogenated variants (e.g., 4-chloro-3-fluoro) remain accessible for high-purity pharmaceutical applications .

- Applications : Halogenated derivatives are prioritized in UV-curing inks and coatings due to their stability, whereas methyl-substituted variants may find niche roles in antifungal formulations .

Biological Activity

3-Methyl-3'-thiomorpholinomethyl benzophenone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a benzophenone core with a thiomorpholinomethyl group, which contributes to its unique chemical properties. The molecular formula is with a molecular weight of approximately 306.45 g/mol. Its structural characteristics allow it to interact with various biological targets.

Overview of Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, inhibiting the growth of certain bacteria and fungi.

- Anticancer Potential : Investigations are ongoing regarding its efficacy against various cancer cell lines, with indications of cytotoxic effects on specific tumor types.

- Endocrine Disruption : Similar to other benzophenones, this compound may exhibit endocrine-disrupting properties, affecting hormonal pathways in humans and wildlife.

The biological activity of this compound is believed to be mediated through its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, altering cellular functions.

- Receptor Modulation : It can bind to hormone receptors, potentially mimicking or blocking natural hormones, which could lead to endocrine disruption.

Antimicrobial Studies

A study evaluated the antimicrobial activity of various benzophenone derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential as an antibacterial agent.

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Escherichia coli | 12 |

Cytotoxicity Assays

In vitro assays on cancer cell lines demonstrated that the compound induced apoptosis in a dose-dependent manner. The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent activation of apoptotic pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 20 | ROS induction |

| MCF-7 | 25 | Apoptosis activation |

Endocrine Disruption Assessment

Investigations into the endocrine-disrupting potential showed that exposure to the compound altered estrogen receptor activity in vitro. This aligns with findings from related studies on benzophenones.

Comparison with Similar Compounds

The following table compares this compound with similar compounds regarding their biological activities:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Endocrine Disruption Potential |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| 3-Methyl-4'-(3-pyrrolinomethyl) benzophenone | Moderate | Moderate | No |

| 3-Methyl-3'-(2-pyrrolinomethyl) benzophenone | Yes | Low | Yes |

Q & A

Q. What synthetic routes are most effective for producing 3-methyl-3'-thiomorpholinomethyl benzophenone, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of substituted benzophenones often employs Friedel-Crafts acylation or modified Fries rearrangement. For thiomorpholinomethyl derivatives, a two-step approach is recommended:

Intermediate Synthesis : React 3-methylbenzophenone with thiomorpholine via Mannich reaction conditions (formaldehyde, HCl catalyst) to introduce the thiomorpholinomethyl group .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Optimize reaction temperature (80–100°C) and stoichiometry (1:1.2 molar ratio of benzophenone to thiomorpholine) to maximize yield. Monitor by TLC and confirm purity via HPLC (>95%) .

Q. How can the molecular structure of this compound be rigorously characterized?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR : Analyze and NMR spectra to confirm substitution patterns. Key signals include aromatic protons (δ 7.2–8.0 ppm), thiomorpholine methylene (δ 2.5–3.5 ppm), and methyl groups (δ 2.3 ppm) .

- X-ray Diffraction : Grow single crystals via slow evaporation in acetonitrile. Resolve the dihedral angle between aromatic rings (expected 55–60°) and hydrogen-bonding interactions (C–H···O/S) to confirm stereoelectronic effects .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

Methodological Answer: For environmental or biological samples:

- HPLC-UV/DAD : Use a C18 column (5 µm, 250 mm × 4.6 mm) with mobile phase acetonitrile/water (70:30 v/v) at 1 mL/min. Detect at λ = 254 nm (benzophenone π→π* transition). Validate with LOD ≤ 0.1 µg/mL .

- LC-MS/MS : Employ electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode. Monitor fragment ions at m/z 285 → 121 (thiomorpholine cleavage) and 285 → 105 (benzophenone backbone) .

Advanced Research Questions

Q. How does the thiomorpholinomethyl substituent influence the compound’s structure-activity relationship (SAR) in biological systems?

Methodological Answer: The thiomorpholine group enhances lipophilicity (logP increase by ~1.5 units), improving membrane permeability. To assess SAR:

- Docking Studies : Model interactions with targets (e.g., cytochrome P450 enzymes) using AutoDock Vina. Focus on sulfur’s role in hydrogen bonding and hydrophobic pockets .

- In Vitro Assays : Compare IC values against benzophenone analogs in cytotoxicity screens (e.g., MTT assay on HepG2 cells). Note enhanced activity due to thiomorpholine’s electron-rich sulfur .

Q. What solvent effects govern the spectroscopic properties of this compound?

Methodological Answer: Solvent polarity and hydrogen-bonding capacity significantly shift UV-Vis and IR spectra:

- UV-Vis : In polar aprotic solvents (acetonitrile), observe a red shift (λ ~280 nm) due to n→π* transitions stabilized by dipole interactions. In alcohols, blue shifts occur from H-bonding with the carbonyl .

- FTIR : The C=O stretch (1660–1640 cm) splits in protic solvents (e.g., ethanol) due to H-bonding heterogeneity. Use Kubo–Anderson fitting to quantify solvent-solute interaction lifetimes (~7–10 ps) .

Q. How can contradictions in toxicological data for benzophenone derivatives be resolved?

Methodological Answer: Address discrepancies (e.g., genotoxicity vs. anti-inflammatory effects) via:

- Dose-Response Studies : Conduct sub-chronic oral toxicity tests in rodents (OECD 408) at varying doses (10–500 mg/kg/day). Prioritize liver histopathology and serum ALT/AST levels as endpoints .

- Mechanistic Profiling : Use Comet assay for DNA damage and ELISA for cytokine profiling (IL-6, TNF-α) to differentiate direct DNA toxicity from secondary inflammatory effects .

Methodological Notes

- Synthesis Optimization : Replace traditional AlCl catalysts with ionic liquids (e.g., [BMIM]Cl) to reduce waste and improve regioselectivity .

- Crystallography : Resolve disorder in thiomorpholine rings using SHELXL refinement with anisotropic displacement parameters .

- Computational Validation : Cross-validate DFT calculations (B3LYP/6-311G) with experimental IR frequencies to refine force field parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.